2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
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Overview
Description
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the thiophene sulfonamide moiety. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid: Another oxadiazole derivative with potential biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-15(2)16-6-9-18(10-7-16)27(3)34(28,29)21-12-13-33-22(21)24-25-23(26-32-24)17-8-11-19(30-4)20(14-17)31-5/h6-15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCRWARYOLKGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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